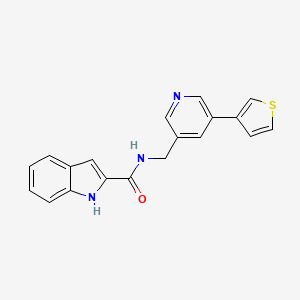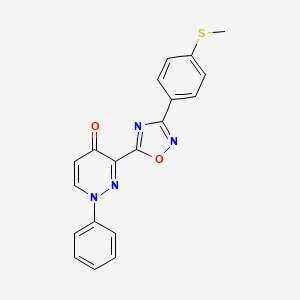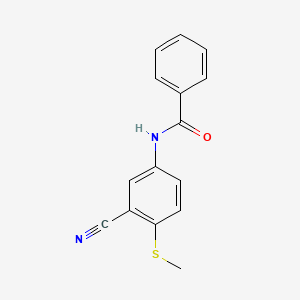
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a pyridine ring, and an indole ring . These types of compounds are often used in medicinal chemistry and materials science due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound likely involves several aromatic rings, including a thiophene ring, a pyridine ring, and an indole ring . These rings are likely connected through a methylene bridge and an amide linkage .Applications De Recherche Scientifique
Anticancer Applications
Research efforts have been directed toward the synthesis and biological evaluation of compounds with potential anticancer activity. For instance, 3-Amino-2-arylcarboxamide-thieno[2,3-b]pyridines, known for their antiproliferative properties against phospholipase C enzyme, indicate a framework for designing inhibitors with potential therapeutic applications in cancer treatment (van Rensburg et al., 2017). This approach suggests that similar structures, including N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide, could be explored for their anticancer activities.
Inhibitors of Biological Processes
Compounds like this compound could potentially serve as selective inhibitors of specific biological processes. For example, the discovery of MGCD0103, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, highlights the therapeutic potential of small molecules in regulating gene expression and cancer cell proliferation (Zhou et al., 2008). Such inhibitors can block cancer cell proliferation and induce apoptosis, demonstrating the significance of exploring structurally related compounds for similar applications.
Neurological Disorders and CNS Activities
Another promising area of research is the development of compounds targeting central nervous system (CNS) disorders. The synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives and their evaluation as potential anti-angiogenic agents and DNA cleavage studies illustrate the diverse applications of these molecules in neurological research and therapy (Kambappa et al., 2017).
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors in the body .
Mode of Action
It can be inferred that the compound interacts with its targets, possibly through binding to active sites, leading to changes in the targets’ functions .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to downstream effects such as anti-inflammatory and antioxidant activities .
Result of Action
They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
Orientations Futures
The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity under various conditions, and exploring its potential uses in areas such as medicinal chemistry or materials science .
Propriétés
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c23-19(18-8-14-3-1-2-4-17(14)22-18)21-10-13-7-16(11-20-9-13)15-5-6-24-12-15/h1-9,11-12,22H,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPWFBKBOBYYGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-phenylbutanamide](/img/structure/B2838826.png)
![Ethyl 2-methyl-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2838828.png)
![(Z)-3-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2838829.png)
![N-(4-fluorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2838831.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2838834.png)

![2-hydroxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-3-carboxamide](/img/structure/B2838836.png)


![Ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate;dihydrochloride](/img/structure/B2838842.png)
![ethyl 5-chloro-7-methyl-2-oxo-2H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2838843.png)
